molecular formula C13H19N3O4S B6223114 tert-butyl 3-[(pyrimidine-2-sulfonyl)methyl]azetidine-1-carboxylate CAS No. 2763749-42-2

tert-butyl 3-[(pyrimidine-2-sulfonyl)methyl]azetidine-1-carboxylate

Cat. No.: B6223114
CAS No.: 2763749-42-2
M. Wt: 313.4
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Description

tert-butyl 3-[(pyrimidine-2-sulfonyl)methyl]azetidine-1-carboxylate: is a complex organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have significant importance in medicinal chemistry due to their unique structural properties and biological activities. This compound, in particular, features a tert-butyl ester group, a pyrimidine sulfonyl moiety, and an azetidine ring, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[(pyrimidine-2-sulfonyl)methyl]azetidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or azetidine derivatives.

    Introduction of the Pyrimidine Sulfonyl Group: This step involves the sulfonylation of the azetidine ring using pyrimidine-2-sulfonyl chloride under basic conditions.

    Esterification: The final step is the esterification of the carboxylate group with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 3-[(pyrimidine-2-sulfonyl)methyl]azetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides, under basic or neutral conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

tert-butyl 3-[(pyrimidine-2-sulfonyl)methyl]azetidine-1-carboxylate has a wide range of scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-[(pyrimidine-2-sulfonyl)methyl]azetidine-1-carboxylate involves its interaction with specific molecular targets. The pyrimidine sulfonyl group can interact with enzymes or receptors, modulating their activity. The azetidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl 3-[(methylsulfonyl)oxy]azetidine-1-carboxylate
  • tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate

Uniqueness

tert-butyl 3-[(pyrimidine-2-sulfonyl)methyl]azetidine-1-carboxylate is unique due to the presence of the pyrimidine sulfonyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research and industrial applications where such properties are desired.

Properties

CAS No.

2763749-42-2

Molecular Formula

C13H19N3O4S

Molecular Weight

313.4

Purity

95

Origin of Product

United States

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